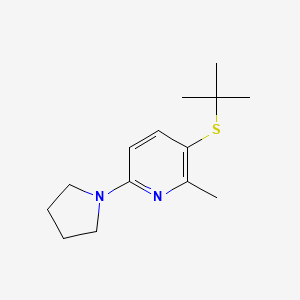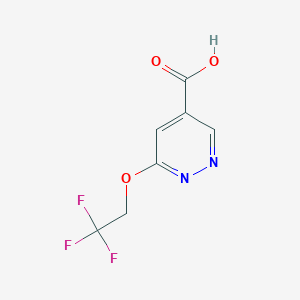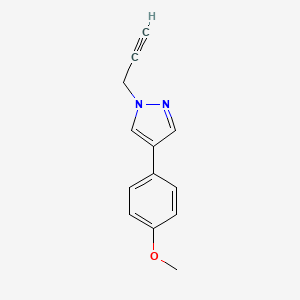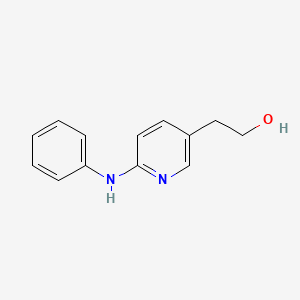
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine is an organic compound characterized by the presence of a tert-butylthio group, a methyl group, and a pyrrolidinyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 2-methyl-6-(pyrrolidin-1-yl)pyridine with tert-butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactors can provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and selectivity. The use of flow chemistry also allows for safer handling of reactive intermediates and hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The pyrrolidinyl group may contribute to the compound’s binding affinity and specificity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-(pyrrolidin-1-yl)pyridine: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.
3-(tert-Butylthio)pyridine: Lacks the methyl and pyrrolidinyl groups, leading to different biological activity and applications.
2-Methyl-6-(pyrrolidin-1-yl)pyridine-3-thiol: Contains a thiol group instead of a tert-butylthio group, affecting its oxidation and reduction reactions.
Uniqueness
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The tert-butylthio group provides steric hindrance and lipophilicity, while the pyrrolidinyl group enhances binding affinity and specificity. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H22N2S |
|---|---|
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-2-methyl-6-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C14H22N2S/c1-11-12(17-14(2,3)4)7-8-13(15-11)16-9-5-6-10-16/h7-8H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
WBCBVBZLZBPIAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCCC2)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)

![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)











